1-[(4-Methylphenyl)methyl]pyrazolidin-3-one
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEKKJFUXVXPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322467 | |
| Record name | 1-[(4-methylphenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
145547-69-9 | |
| Record name | 1-[(4-methylphenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one typically involves the reaction of 4-methylbenzyl chloride with pyrazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as pyrazolidin-3-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinone derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its potential applications include:
- Anti-inflammatory Properties : Research indicates that 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one may interact with cyclooxygenase enzymes, which are critical in the inflammatory response. Studies are ongoing to evaluate its efficacy as an anti-inflammatory agent.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution, allows chemists to create diverse derivatives that may possess unique properties .
Materials Science
The compound is also being explored for its potential use in materials science. It can act as a precursor for specialty chemicals and new materials, contributing to advancements in polymer chemistry and coatings technology .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolidinone derivatives and their evaluation against various bacterial strains. The findings suggested that modifications to the pyrazolidinone structure could enhance antimicrobial activity .
- Anti-inflammatory Mechanism Investigation : Research published in Bioorganic & Medicinal Chemistry Letters investigated the interaction of pyrazolidinone derivatives with cyclooxygenase enzymes. The study provided insights into how structural variations influence anti-inflammatory efficacy, paving the way for optimized drug design .
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position significantly influences solubility, melting point, and reactivity. Below is a comparative analysis based on available analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in may enhance stability but reduce solubility compared to the 4-methylbenzyl group (electron-donating) in the target compound.
- Synthetic Accessibility : The solvent-free ball-milling method for 1-(4-chlorophenyl)pyrazolidin-3-one suggests that similar green chemistry approaches could be adapted for the target compound.
Crystallographic and Stability Considerations
The crystal structure of 1-(4-isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one reveals planar pyrazolidinone rings stabilized by intramolecular hydrogen bonds. The 4-methylbenzyl group in the target compound may similarly contribute to crystalline packing, though its smaller size could reduce melting points compared to bulkier analogs.
Biological Activity
1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, also known as a pyrazolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a pyrazolidinone core, which is a structural motif often associated with various pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazolidinone ring and a methylphenyl group, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in various metabolic pathways. For example, it may affect cyclooxygenase (COX) enzymes involved in inflammatory processes.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, potentially effective against both bacterial and fungal strains.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyrazolidine derivatives, including this compound. The results indicated moderate to strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of pyrazolidine derivatives. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.
Cytotoxicity Studies
In a cytotoxicity assessment against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, this compound exhibited IC50 values ranging from 15 to 30 µM. This indicates promising anticancer activity warranting further investigation into its mechanisms and potential therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | Pyrazolidine derivative | Moderate to strong | 15 - 30 |
| 1-(4-Chlorophenyl)-4-methylpyrazolidin-3-one | Pyrazolidine derivative | Strong | 10 - 25 |
| N-[4-(Chlorophenoxy)phenyl]-5-nitropyrimidine | Nitropyrimidine | Moderate | Not reported |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-methylbenzylhydrazine with methyl acrylate derivatives. A solvent-free approach using a ball mill (e.g., with K₂CO₃ as a base) achieves ~85% yield in 2–4 hours at ambient temperature, minimizing by-products . Traditional solvent-based methods (e.g., ethanol reflux) may require 12–24 hours and yield ~70–75%, with impurities from side reactions like Michael adduct formation. Key parameters include grinding time, base stoichiometry, and temperature control.
Q. What analytical techniques are critical for characterizing structural purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolidinone ring and absence of tautomeric forms. Key signals include the carbonyl (C=O) at ~170–175 ppm (¹³C) and the benzylic CH₂ group at ~3.8–4.2 ppm (¹H) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ions ([M+H]⁺) with <2 ppm error.
- XRD (if crystallized) : SHELX refinement can resolve bond angles and torsional strain in the pyrazolidinone ring .
Q. How is biological activity screening designed for pyrazolidin-3-one derivatives?
- Methodological Answer : Initial screens focus on anti-inflammatory and enzyme inhibition assays:
- Lipoxygenase (LOX) Inhibition : IC₅₀ values are determined via UV-Vis monitoring of linoleic acid oxidation at 234 nm .
- Cyclooxygenase (COX-1/COX-2) Selectivity : ELISA-based kits quantify prostaglandin E₂ (PGE₂) suppression in cell lysates.
- Dose-Response Curves : Use 3–5 replicates per concentration (1–100 µM) to assess reproducibility.
Advanced Research Questions
Q. How do contradictory data arise in crystallographic vs. computational structural models?
- Methodological Answer : Discrepancies often stem from:
- Dynamic vs. Static Structures : XRD (SHELXL) captures static conformations, while DFT (B3LYP/6-311+G(d,p)) may predict energetically favorable tautomers not observed experimentally .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering NMR chemical shifts versus gas-phase computations. Validate with COSMO-RS solvation models.
Q. What strategies resolve conflicting bioactivity results across cell lines?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., HeLa vs. MCF-7 cells) may arise from:
- Membrane Permeability : LogP adjustments (e.g., via prodrug esterification) enhance cellular uptake in low-permeability lines .
- Metabolic Stability : LC-MS/MS tracks metabolite formation (e.g., oxidative N-demethylation) in hepatic microsomes.
- Assay Interference : Counter-screen with resazurin-based viability assays to rule out false positives from compound autofluorescence.
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide columns (e.g., Chiralpak IA) with hexane/IPA gradients to resolve enantiomers.
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., ~220 nm for pyrazolidinone n→π* transitions) with absolute configuration .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for enantioselective acylation of racemic intermediates.
Q. What computational tools predict structure-activity relationships (SAR) for target optimization?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1) with flexible side-chain sampling. Prioritize derivatives with H-bonds to Arg120/Tyr355.
- QSAR Models : Use 2D descriptors (e.g., topological polar surface area) and ML algorithms (Random Forest) to correlate substituents (e.g., 4-Me vs. 4-Cl) with LOX inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
